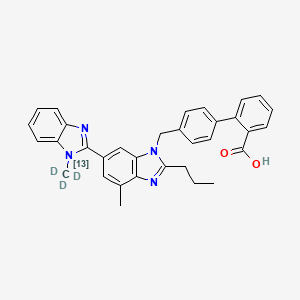

Telmisartan-13C,d3

Description

Properties

IUPAC Name |

2-[4-[[4-methyl-2-propyl-6-[1-(trideuterio(113C)methyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXLENWKUUMAY-LBDFIVMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Telmisartan-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Telmisartan-13C,d3, an isotopically labeled version of the angiotensin II receptor antagonist, Telmisartan. Stable isotope-labeled compounds like Telmisartan-13C,d3 are crucial as internal standards in quantitative bioanalytical studies, such as therapeutic drug monitoring and metabolic flux analysis, due to their near-identical chemical properties to the parent drug but distinct mass.[1]

Synthesis of Telmisartan-13C,d3

The synthesis of Telmisartan-13C,d3 follows the established routes for unlabeled Telmisartan, with the key modification being the introduction of an isotopically labeled precursor at a strategic step. The chemical name, 4'-((7'-Methyl-1-(methyl-13C-d3)-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid, indicates that the isotopic labels are located on one of the N-methyl groups of the benzimidazole core.[2]

A plausible and efficient synthetic approach involves a convergent strategy, featuring a Suzuki cross-coupling to construct the biphenyl moiety and a subsequent condensation sequence to form the bis-benzimidazole core.[3][4] The isotopic label is introduced via a labeled N-methyl-1,2-phenylenediamine derivative.

Caption: Proposed convergent synthesis workflow for Telmisartan-13C,d3.

Experimental Protocol: Proposed Synthesis

This protocol is based on established methods for Telmisartan synthesis.[3][5]

-

Step 1: Suzuki Coupling to form Biaryl Intermediate (12)

-

To a solution of 4-formylphenylboronic acid (10) and 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (11) in THF, add a 2M aqueous solution of sodium carbonate.[3][5]

-

Degas the biphasic solution with nitrogen for 20 minutes.[5]

-

Add tetrakis(triphenylphosphine)palladium(0) as a catalyst.[3][5]

-

Heat the mixture to reflux (approx. 64-66 °C) and maintain for 12 hours.[3][5]

-

After cooling, perform an aqueous workup and extract the product, 2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde (12), which can be purified by crystallization.[3]

-

-

Step 2: Reductive Amination and Cyclization

-

Suspend the biaryl aldehyde (12), the labeled amine precursor, and a catalytic amount of p-toluenesulfonic acid in toluene.[3]

-

Reflux the mixture under a nitrogen atmosphere for approximately 16 hours, then concentrate under reduced pressure.[3]

-

Dilute the residue with methanol and transfer to an autoclave. Add 10% Palladium on charcoal.[3]

-

Stir the mixture under hydrogen pressure (approx. 7 bar) for 24 hours at 60 °C to facilitate reductive amination.[3]

-

Filter the catalyst and cyclize the resulting amine in situ by refluxing in glacial acetic acid to yield the labeled n-propyl benzimidazole intermediate (15).[3]

-

-

Step 3: Final Hydrolysis

-

Cleave the oxazoline protecting group from the intermediate (15) by heating in an acidic aqueous solution (e.g., HCl) to yield the final product, Telmisartan-13C,d3.[3][5]

-

Adjust the pH of the reaction mixture with a sodium hydroxide solution to precipitate the crude product.[5]

-

Purify the product by recrystallization from a suitable solvent system (e.g., water/acetonitrile) after pH adjustment with acetic acid.[5]

-

Physicochemical and Spectroscopic Characterization

The characterization of Telmisartan-13C,d3 is essential to confirm its identity, purity, and structural integrity. The primary difference from unlabeled Telmisartan will be its molecular weight and specific signals in mass spectrometry and 13C-NMR.

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 4'-((7'-Methyl-1-(methyl-13C-d3)-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid | [2] |

| Molecular Formula | C₃₂¹³CH₂₇D₃N₄O₂ | [2][6] |

| Molecular Weight | 518.6 g/mol | [2] |

| CAS Number | 1261396-33-1 | [2][7] |

| Appearance | White to off-white solid/crystalline powder | [5][8] |

| Solubility | Practically insoluble in water (pH 3-9); soluble in strong base. | [9] |

| Storage | 2-8 °C in a well-closed container. | [2] |

Data Presentation: Expected Spectroscopic Data

| Technique | Expected Result |

| ¹H-NMR | Spectrum conforms to the structure, showing characteristic peaks for the aromatic, methyl, and propyl groups. The signal for the labeled N-methyl group will be absent or significantly altered.[2] |

| ¹³C-NMR | Spectrum conforms to the structure. A distinct, enhanced signal will be present for the ¹³C-labeled methyl carbon. |

| Mass Spec (MS) | Mass spectrum conforms to the structure, with a molecular ion peak corresponding to the labeled molecular weight (approx. 518.6).[2] |

| UV λmax | ~230 nm and ~290 nm in methanol or other suitable solvents.[10][11] |

Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and the position of the isotopic labels.

-

Protocol:

-

Dissolve 5-10 mg of Telmisartan-13C,d3 in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).[5]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Record ¹H-NMR and ¹³C-NMR spectra on a 400 MHz or higher field NMR spectrometer.[5][12]

-

Analyze the chemical shifts (δ), coupling constants (J), and integrations to confirm the structure. The ¹³C spectrum should clearly show the labeled carbon, and the corresponding proton signal in the ¹H spectrum will be absent.

-

-

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the labeled compound.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into a mass spectrometer (e.g., LC-MS/TOF or Q-trap LC-MS/MS) via direct infusion or coupled with an HPLC system.[5][13]

-

Acquire the mass spectrum in positive or negative ion mode using electrospray ionization (ESI).

-

Verify the presence of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of Telmisartan-13C,d3.

-

-

Purity Assessment

Chromatographic methods are employed to determine the chemical and isotopic purity of the synthesized compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Telmisartan-13C,D3 - Acanthus Research [acanthusresearch.com]

- 7. Telmisartan-13C,D3 | CAS No- 1261396-33-1 | Simson Pharma Limited [simsonpharma.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijprajournal.com [ijprajournal.com]

- 11. irjpms.com [irjpms.com]

- 12. Synthesis and Characterization of Telmisartan‐Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Telmisartan-13C,d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical application of Telmisartan-13C,d3 as an internal standard in bioanalytical methods. The use of stable isotope-labeled internal standards is a cornerstone of quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and precision required in drug development and clinical research.

Core Principle: Isotope Dilution Mass Spectrometry

Telmisartan-13C,d3 serves as an ideal internal standard for the quantification of telmisartan due to the principle of isotope dilution mass spectrometry (IDMS).[1][2][3] In this technique, a known quantity of the isotopically labeled analyte, in this case Telmisartan-13C,d3, is added to the sample at the earliest stage of the analytical process.[2]

The fundamental premise of IDMS is that the stable isotope-labeled internal standard is chemically and physically almost identical to the unlabeled analyte of interest.[1][3] This near-identical behavior ensures that any loss of analyte during sample preparation, such as extraction and derivatization, or variations in instrument response, will be mirrored by the internal standard.[2] Consequently, the ratio of the signal from the unlabeled analyte to that of the labeled internal standard remains constant, leading to highly accurate and precise quantification.[3][4]

Telmisartan-13C,d3 contains one Carbon-13 atom and three deuterium atoms, resulting in a mass difference that is easily distinguishable from the native telmisartan by a mass spectrometer.[5] This mass difference is crucial for preventing spectral overlap while maintaining nearly identical chromatographic retention times and ionization efficiencies.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the bioanalysis of telmisartan using Telmisartan-13C,d3 as an internal standard, compiled from various validated LC-MS/MS methods.

Table 1: Mass Spectrometry Parameters

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Telmisartan | 513.2 - 513.56 | 469.19 - 469.3 | ESI Negative / Positive |

| Telmisartan-13C,d3 | 518.63 | Not explicitly stated, but would be a corresponding shift from the analyte's product ion | ESI Negative / Positive |

Data compiled from multiple sources indicating slight variations in instrumentation and methods.[6][7]

Table 2: Chromatographic and Assay Performance

| Parameter | Value |

| Linearity Range | 0.5 - 801.272 ng/mL |

| Lower Limit of Quantification (LLOQ) | 50 pg/mL - 2.901 ng/mL |

| Intra-day Precision (%RSD) | < 6.7% |

| Inter-day Precision (%RSD) | < 8.1% |

| Accuracy | 88.9 - 111.0% |

| Mean Recovery | 84.67 - 105.6% |

Performance characteristics are method-dependent and compiled from several studies.[6][8][9]

Experimental Protocols

A generalized experimental protocol for the quantification of telmisartan in human plasma using Telmisartan-13C,d3 is outlined below. This protocol is a composite of methodologies reported in the scientific literature.[6][10]

1. Preparation of Standards and Quality Controls:

-

Stock solutions of telmisartan and Telmisartan-13C,d3 are prepared in methanol.

-

Working standard solutions of telmisartan are prepared by serial dilution of the stock solution with a suitable solvent mixture (e.g., water/methanol).

-

A working solution of Telmisartan-13C,d3 is prepared at a fixed concentration.

-

Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions of telmisartan and the working solution of the internal standard.

2. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add the internal standard solution.

-

Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 2:1 or 3:1 ratio to the plasma volume.

-

Vortex the mixture for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used (e.g., Aquasil-C18, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer pH 4.5 or ammonium acetate) and organic solvents (e.g., methanol, acetonitrile).

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ion Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both telmisartan and Telmisartan-13C,d3.

-

4. Data Analysis:

-

The peak areas of telmisartan and Telmisartan-13C,d3 are integrated.

-

A calibration curve is constructed by plotting the peak area ratio (telmisartan/Telmisartan-13C,d3) against the nominal concentration of the calibration standards.

-

The concentration of telmisartan in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Diagram 1: Principle of Isotope Dilution

Caption: Workflow illustrating the principle of isotope dilution using Telmisartan-13C,d3.

Diagram 2: Bioanalytical Workflow

Caption: A typical bioanalytical workflow for telmisartan quantification.

References

- 1. imreblank.ch [imreblank.ch]

- 2. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]

- 3. echemi.com [echemi.com]

- 4. Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations--validation for serum cortisol measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. ijbpas.com [ijbpas.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity and Stability of Telmisartan-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Telmisartan-13C,d3, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. The information presented herein is essential for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies involving Telmisartan.

Isotopic Purity

Telmisartan-13C,d3 is synthesized to incorporate one carbon-13 atom and three deuterium atoms, providing a distinct mass difference from the unlabeled drug for mass spectrometric analysis.[1] The isotopic purity of this standard is a critical parameter, ensuring minimal interference from the unlabeled analyte and accurate quantification. The determination of isotopic enrichment is typically performed using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Table 1: Representative Isotopic Purity Specifications for Telmisartan-13C,d3

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | ≥ 98% | Mass Spectrometry |

| Chemical Purity | ≥ 98% | HPLC |

| Molecular Formula | C₃₂¹³CH₂₇D₃N₄O₂ | - |

| Molecular Weight | 518.63 | - |

Note: Specific values may vary by manufacturer. Always refer to the Certificate of Analysis for lot-specific data.

Stability Profile

The stability of Telmisartan-13C,d3 is a critical factor for its storage and use as a reliable internal standard.[4] Forced degradation studies on unlabeled Telmisartan provide a strong indication of the stability of its isotopically labeled counterpart, as the heavy isotope substitution is not expected to significantly alter its chemical reactivity under these conditions. Telmisartan has been shown to be stable under neutral, thermal, and photolytic conditions but degrades significantly in acidic, basic, and oxidative environments.[5][6]

Table 2: Summary of Forced Degradation Studies of Telmisartan

| Stress Condition | Conditions | Observation |

| Acid Hydrolysis | 0.1 M HCl at 80°C | Significant degradation[5][6] |

| Base Hydrolysis | 0.1 M NaOH at 80°C for 8 hours | Significant degradation (~60%)[5][6] |

| Oxidative | 30% H₂O₂ at room temperature for 2 days | Significant degradation[5][6] |

| Thermal | 50°C for 60 days (solid state) | Stable[6] |

| Photolytic | Sunlight (60,000-70,000 lux) for 2 days | Stable[5][6] |

| Neutral Hydrolysis | Water at 80°C | Stable[5][6] |

Experimental Protocols

Determination of Isotopic Purity by Mass Spectrometry

This protocol outlines a general procedure for determining the isotopic enrichment of Telmisartan-13C,d3 using LC-MS/MS.

Caption: Workflow for Isotopic Purity Determination by LC-MS/MS.

Methodology:

-

Sample Preparation: Standard solutions of Telmisartan-13C,d3 and unlabeled Telmisartan are prepared in a suitable solvent such as methanol or acetonitrile.

-

LC-MS/MS Analysis: The samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[7]

-

Chromatography: A C18 reverse-phase column is typically used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[7]

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the transitions for both the labeled and unlabeled analytes.[7] For Telmisartan, the transition m/z 515.2 → 276.2 is monitored, and for Telmisartan-13C,d3, the corresponding shifted transition would be monitored.[7]

-

-

Data Analysis: The isotopic enrichment is calculated by comparing the peak areas of the labeled and unlabeled species.[8]

Stability Indicating HPLC Method

This protocol describes a stability-indicating HPLC method for assessing the stability of Telmisartan-13C,d3 under various stress conditions.

Caption: Workflow for Stability Indicating HPLC Method.

Methodology:

-

Forced Degradation: Solutions of Telmisartan-13C,d3 are subjected to stress conditions as detailed in Table 2.[5][6]

-

HPLC Analysis: The stressed samples are analyzed by a validated stability-indicating HPLC method.

-

Data Evaluation: The chromatograms of the stressed samples are compared to that of an unstressed standard to determine the extent of degradation and to ensure that any degradation products are well-resolved from the parent peak.[9]

Metabolic Pathway of Telmisartan

Telmisartan is primarily metabolized in the liver via glucuronidation to form an inactive acylglucuronide.[11][12][13] This conjugate is then excreted mainly through the feces.[12] The use of Telmisartan-13C,d3 as an internal standard allows for the precise quantification of the parent drug in the presence of its metabolites.

Caption: Metabolic Pathway of Telmisartan.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. almacgroup.com [almacgroup.com]

- 9. ijpsr.com [ijpsr.com]

- 10. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Absorption, metabolism, and excretion of intravenously and orally administered [14C]telmisartan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The impact of pharmacogenetics of metabolic enzymes and transporters on the pharmacokinetics of telmisartan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Unlabeled Telmisartan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telmisartan is a potent and long-acting nonpeptide angiotensin II receptor blocker (ARB) with a unique pharmacological profile that extends beyond its primary mechanism of action. In addition to its high-affinity antagonism of the angiotensin II type 1 (AT₁) receptor, telmisartan exhibits partial agonistic activity towards the peroxisome proliferator-activated receptor-gamma (PPARγ). This dual action positions telmisartan as a subject of significant interest for its potential cardiovascular and metabolic benefits. This technical guide provides an in-depth exploration of the pharmacological properties of unlabeled telmisartan, detailing its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to elucidate these characteristics.

Introduction

Telmisartan is a widely prescribed medication for the management of hypertension.[1] Its primary therapeutic effect is achieved through the selective blockade of the AT₁ receptor, a key component of the renin-angiotensin-aldosterone system (RAAS).[2] By inhibiting the binding of angiotensin II to the AT₁ receptor, telmisartan effectively mitigates vasoconstriction and aldosterone secretion, leading to a reduction in blood pressure.[2]

Beyond its established role as an ARB, telmisartan is distinguished from other members of its class by its partial agonistic activity on PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1][3] This unique characteristic has prompted extensive research into its potential to address the broader spectrum of cardiovascular and metabolic disorders.

This guide aims to provide a comprehensive technical overview of the pharmacological profile of unlabeled telmisartan, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action

Angiotensin II Receptor Blockade

Telmisartan is a selective and insurmountable antagonist of the angiotensin II type 1 (AT₁) receptor.[1][2] Its action is independent of the pathways for angiotensin II synthesis.[4] Telmisartan exhibits a significantly higher affinity for the AT₁ receptor compared to the AT₂ receptor, with a binding affinity reported to be over 3,000 times greater for AT₁.[5] This high selectivity ensures targeted inhibition of the primary receptor responsible for the pressor effects of angiotensin II.

The insurmountable nature of its antagonism is attributed to its very slow dissociation from the AT₁ receptor.[2] This prolonged receptor occupancy contributes to its long-lasting antihypertensive effect.

Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Partial Agonism

Telmisartan functions as a partial agonist of PPARγ.[1][3] Unlike full agonists, telmisartan activates the receptor to a submaximal level, estimated to be around 25-30% of the activation achieved by full agonists like thiazolidinediones.[1][3] This partial agonism is thought to confer beneficial metabolic effects, such as improved insulin sensitivity, while potentially avoiding some of the adverse effects associated with full PPARγ activation.[3]

Signaling Pathways

AT₁ Receptor Signaling Pathway

The blockade of the AT₁ receptor by telmisartan interrupts the downstream signaling cascade initiated by angiotensin II. This primarily involves the inhibition of Gq/11 protein activation, which in turn prevents the activation of phospholipase C (PLC). The subsequent reduction in inositol trisphosphate (IP₃) and diacylglycerol (DAG) formation leads to decreased intracellular calcium release and protein kinase C (PKC) activation, ultimately resulting in vasodilation.

Figure 1. Telmisartan's blockade of the AT₁ receptor signaling pathway.

PPARγ Signaling Pathway

As a partial agonist, telmisartan binds to and activates PPARγ. This ligand-activated transcription factor forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.

Figure 2. Telmisartan's activation of the PPARγ signaling pathway.

Pharmacodynamics

Receptor Binding Affinity

The binding affinity of telmisartan for the AT₁ receptor is a critical determinant of its potency and duration of action. Radioligand binding assays are the standard method for quantifying this interaction.

Table 1: AT₁ Receptor Binding and Dissociation Parameters for Telmisartan

| Parameter | Value | Cell/Tissue System | Reference |

| Ki | 0.47 nM | CHO-hAT₁ cells | [6] |

| pKi | 8.19 ± 0.04 | COS-7 cells expressing human AT₁ receptor | [7][8] |

| Dissociation Half-Life (t1/2) | 29 min | CHO-hAT₁ cells | [6] |

| Dissociation Half-Life (t1/2) | 75 min | Rat vascular smooth muscle cells | [2] |

| Dissociation Half-Life (t1/2) | 213 min | Membrane components with human AT₁ receptor | [9][10] |

Note: Variations in experimental conditions and cell systems can account for differences in reported values.

PPARγ Activation

Telmisartan's activity as a PPARγ partial agonist has been characterized in cell-based transactivation assays.

Table 2: PPARγ Activation Parameters for Telmisartan

| Parameter | Value | Assay System | Reference |

| EC₅₀ | ~5 µM | Cell-based transient transfection assay | [11] |

| Maximal Activation | 25-30% of full agonists | Cellular transactivation assays | [1] |

Dose-Response Relationship in Hypertension

Clinical studies have established the dose-dependent antihypertensive effects of telmisartan.

Table 3: Dose-Dependent Reduction in Blood Pressure with Telmisartan (28-day treatment)

| Telmisartan Dose | Mean Reduction in Supine Diastolic BP (mmHg) | Mean Reduction in Supine Systolic BP (mmHg) | Reference |

| 40 mg | 7.9 ± 1.3 | 10.0 ± 2.2 | [12] |

| 80 mg | 9.8 ± 1.3 | 15.5 ± 2.2 | [12] |

| 120 mg | 9.6 ± 1.3 | 14.5 ± 2.2 | [12] |

A practice-based clinical trial demonstrated that for patients not responding adequately to a 40 mg dose, titration to 80 mg resulted in an additional mean blood pressure reduction of 7.5/5.0 mmHg (systolic/diastolic).[3][13]

Pharmacokinetics

The pharmacokinetic profile of telmisartan is characterized by rapid absorption, high plasma protein binding, a long terminal elimination half-life, and elimination primarily in an unchanged form.

Table 4: Key Pharmacokinetic Parameters of Telmisartan in Adults

| Parameter | Value | Condition | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | Healthy and hypertensive subjects | [4][5] |

| Bioavailability | 42% (40 mg dose), 58% (160 mg dose) | Dose-dependent | [5] |

| Plasma Protein Binding | >99.5% | - | [5] |

| Volume of Distribution (Vd) | ~500 L | - | [5] |

| Terminal Elimination Half-Life (t1/2) | ~24 hours | - | [5] |

| Total Plasma Clearance (CL) | >800 mL/min | - | [5] |

| Apparent Clearance (CL/F) | 18.3 L/h | Pooled analysis | [4][14] |

| Apparent Central Volume of Distribution (V₁/F) | 20.7 L | Pooled analysis | [4][14] |

| Apparent Peripheral Volume of Distribution (V₂/F) | 360 L | Pooled analysis | [4][14] |

| Absorption Rate Constant (ka) | 0.183 h⁻¹ | Pooled analysis | [4][14] |

Experimental Protocols

AT₁ Receptor Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of telmisartan for the AT₁ receptor.

Figure 3. Workflow for an AT₁ receptor radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human AT₁ receptor (e.g., CHO-hAT₁ or COS-7 cells) are isolated.[6][7][8] The protein concentration of the membrane preparation is determined.[7][8]

-

Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]telmisartan or a radiolabeled angiotensin II analog) and varying concentrations of unlabeled telmisartan.[6][7][8]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[6]

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.[6]

-

Data Analysis: Non-linear regression analysis of the competition binding data is used to calculate the IC₅₀ (the concentration of unlabeled telmisartan that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

PPARγ Transactivation Assay

This assay measures the ability of telmisartan to activate the PPARγ receptor.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., COS-7) is transiently co-transfected with two plasmids: one containing a PPARγ expression vector and another containing a reporter gene (e.g., luciferase) under the control of a PPRE.[11]

-

Compound Treatment: The transfected cells are treated with varying concentrations of telmisartan or a known PPARγ agonist (positive control).[11]

-

Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The fold activation of the reporter gene is calculated relative to vehicle-treated cells. The EC₅₀ value is determined by plotting the fold activation against the concentration of telmisartan.

Assessment of Insulin Sensitivity (Homeostasis Model Assessment - HOMA-IR)

The HOMA-IR is a method used to quantify insulin resistance from fasting plasma glucose and insulin levels.

Methodology:

-

Fasting Blood Sample: A blood sample is collected from the subject after an overnight fast.

-

Measurement of Glucose and Insulin: Fasting plasma glucose and fasting plasma insulin concentrations are measured using standard laboratory techniques.[15]

-

Calculation: The HOMA-IR index is calculated using the following formula:[15] HOMA-IR = (Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)) / 22.5

Inhibition of Vasoconstriction Assay

This ex vivo protocol assesses the effect of telmisartan on vascular tone.

Methodology:

-

Artery Isolation: Second-order mesenteric arteries are isolated from experimental animals (e.g., mice).[16][17][18]

-

Myograph Mounting: The arterial rings are mounted in a myograph for isometric tension recording.[16][17][18]

-

Contraction Induction: A stable contraction is induced using a vasoconstrictor agent (e.g., U46619 or endothelin-1).[16][17][18]

-

Telmisartan Application: Cumulative concentrations of telmisartan are added to the bath, and the relaxation response is recorded.

-

Data Analysis: The inhibitory effect of telmisartan on vasoconstriction is expressed as a percentage of the pre-contracted tone.

Conclusion

Telmisartan possesses a multifaceted pharmacological profile characterized by potent and sustained AT₁ receptor antagonism and a unique partial agonism of PPARγ. This dual mechanism of action, supported by a favorable pharmacokinetic profile, underpins its clinical efficacy in hypertension and suggests potential therapeutic benefits in the broader context of cardiovascular and metabolic diseases. The experimental methodologies detailed in this guide provide a framework for the continued investigation and understanding of the complex pharmacology of telmisartan.

References

- 1. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo characterization of the activity of telmisartan: an insurmountable angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 6. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Dose response and safety of telmisartan in patients with mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Defining the antihypertensive properties of the angiotensin receptor blocker telmisartan by a practice-based clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Population Pharmacokinetics of Telmisartan in Healthy Subjects and Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cardioprotect.gr [cardioprotect.gr]

- 16. Telmisartan inhibits vasoconstriction via PPARγ-dependent expression and activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Telmisartan in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Telmisartan in human plasma. The method utilizes Telmisartan-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is streamlined using either protein precipitation or solid-phase extraction, offering flexibility for different laboratory workflows. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. The method has been validated with excellent performance in linearity, precision, accuracy, recovery, and matrix effect, making it ideal for pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring.

Introduction

Telmisartan is a potent angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension. Accurate and reliable quantification of Telmisartan in biological matrices is crucial for clinical and pharmaceutical research. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Telmisartan-13C,d3, is critical for correcting for variability in sample preparation and matrix effects, thereby enhancing the robustness and reliability of the method. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for Telmisartan in human plasma.

Experimental

Materials and Reagents

-

Telmisartan reference standard (≥98% purity)

-

Telmisartan-13C,d3 (≥98% purity, as internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Telmisartan and Telmisartan-13C,d3 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Telmisartan stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution: Dilute the Telmisartan-13C,d3 stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate Telmisartan working standard solutions.

Experimental Protocols

Sample Preparation

Two primary methods for sample preparation are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

1. Protein Precipitation (PPT) Protocol

-

To 100 µL of plasma sample (blank, CC, or QC), add 20 µL of the IS working solution (100 ng/mL Telmisartan-13C,d3).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

2. Solid-Phase Extraction (SPE) Protocol

-

To 250 µL of plasma sample, add 25 µL of the IS working solution.

-

Add 250 µL of water and vortex.[1]

-

Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.[1]

-

Load the plasma mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 0.5 mL of the mobile phase.[1]

-

Inject an aliquot of the eluate into the LC-MS/MS system.[1]

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | 10% B to 90% B in 2.5 min, hold for 1 min, then return to initial conditions |

Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Telmisartan: 515.2 → 276.2[2] Telmisartan-13C,d3: 519.6 → 276.2 |

| Dwell Time | 100 ms |

| Ion Spray Voltage | 5500 V[1] |

| Source Temperature | 500°C |

| Nebulizer Gas | 45 psi |

| Curtain Gas | 20 psi |

| Collision Gas | 10 psi |

Data Presentation

The following tables summarize the quantitative data obtained from the method validation.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Telmisartan | 0.5 - 500 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |

| Low | 1.5 | < 10 | < 10 | 90 - 110 |

| Medium | 50 | < 10 | < 10 | 90 - 110 |

| High | 400 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery

| QC Level | Concentration (ng/mL) | Recovery (%) |

| Low | 1.5 | > 85 |

| Medium | 50 | > 85 |

| High | 400 | > 85 |

Table 4: Matrix Effect

| QC Level | Concentration (ng/mL) | Matrix Effect (%) |

| Low | 1.5 | 95 - 105 |

| High | 400 | 95 - 105 |

Mandatory Visualization

Caption: Experimental workflow for Telmisartan quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the quantification of Telmisartan in human plasma. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results. The method is well-suited for a variety of applications in clinical and pharmaceutical research where the precise measurement of Telmisartan is required.

References

Application Note: Quantitative Analysis of Telmisartan in Human Urine by LC-MS/MS using a Stable Isotope Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of telmisartan in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard (Telmisartan-d3) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. Two sample preparation methods are presented: a straightforward "dilute-and-shoot" approach for rapid screening and a more comprehensive solid-phase extraction (SPE) method for enhanced sensitivity and removal of interfering matrix components. This document provides detailed experimental protocols, instrument parameters, and method validation data to facilitate the implementation of this assay in clinical and pharmaceutical research settings.

Introduction

Telmisartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[1] Monitoring its excretion in urine is crucial for pharmacokinetic studies, adherence monitoring, and in the development of new drug formulations. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Telmisartan-d3, is critical for mitigating ion suppression or enhancement caused by the complex urine matrix, thereby ensuring reliable quantification.[2] This application note provides a comprehensive guide for the determination of telmisartan in human urine, offering two validated sample preparation protocols to suit different laboratory needs and throughput requirements.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Telmisartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects.[3] The diagram below illustrates the Renin-Angiotensin-Aldosterone System and the point of intervention by Telmisartan.

Experimental Protocols

This section provides detailed protocols for the quantitative analysis of telmisartan in urine. The overall workflow is depicted below.

Materials and Reagents

-

Telmisartan certified reference standard

-

Telmisartan-d3 certified reference standard (Internal Standard, IS)

-

HPLC-grade methanol and acetonitrile

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human urine (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB 1cc, 30mg)[2]

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Telmisartan and Telmisartan-d3 in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality controls (QCs).

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the Telmisartan-d3 primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation

This method is suitable for rapid analysis and high-throughput screening.[4][5]

-

To 950 µL of mobile phase A (see section 2.4) in a microcentrifuge tube, add 50 µL of urine sample.

-

Add 10 µL of the 100 ng/mL Telmisartan-d3 IS spiking solution.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

This method provides a cleaner extract, reducing matrix effects and improving sensitivity.[2]

-

Sample Pre-treatment: To 500 µL of urine sample, add 10 µL of the 100 ng/mL Telmisartan-d3 IS spiking solution and 500 µL of 0.1% formic acid in water. Vortex to mix.

-

Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute Telmisartan and Telmisartan-d3 with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (see section 2.4). Vortex and transfer to an autosampler vial.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be adapted to various instrument platforms.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | Standard UHPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Temp. | 350 - 450°C |

| MRM Transitions | See Table 3 below |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Telmisartan | 515.2 | 276.2 | 100 | ~35-45 |

| Telmisartan-d3 (IS) | 518.2 | 279.2 | 100 | ~35-45 |

Note: Collision energy should be optimized for the specific instrument being used.[6]

Data Presentation and Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters are summarized below.

Table 4: Representative Method Validation Data in Urine

| Parameter | Result |

| Linearity Range | 1.0 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Accuracy at LLOQ | 95.2% - 104.5% |

| Precision at LLOQ (%CV) | < 15% |

| Intra-day Accuracy (QC levels) | 96.8% - 103.2% |

| Intra-day Precision (%CV) | < 8.5% |

| Inter-day Accuracy (QC levels) | 97.5% - 102.1% |

| Inter-day Precision (%CV) | < 9.2% |

| Recovery (SPE Method) | > 85% for both analyte and IS |

| Matrix Effect | Compensated by IS (Normalized Ratio < 15%) |

Note: The data presented in this table is representative and should be established for each specific laboratory and instrument setup.[4][7]

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantitative determination of telmisartan in human urine. The use of a stable isotope-labeled internal standard ensures high-quality data by effectively compensating for matrix-induced variations. The provision of both a rapid "dilute-and-shoot" protocol and a more rigorous SPE protocol offers flexibility for different research needs, from high-throughput screening to detailed pharmacokinetic analysis. This validated method is well-suited for implementation in clinical and pharmaceutical laboratories.

References

- 1. Development and validation of a high throughput LC–MS/MS method for simultaneous quantitation of pioglitazone and telmisartan in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. teachmephysiology.com [teachmephysiology.com]

- 4. A Dilute-and-Shoot LC-MS/MS Method for Screening of 43 Cardiovascular Drugs in Human Urine -Mass Spectrometry Letters | Korea Science [koreascience.or.kr]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

Application Notes and Protocols for Telmisartan-¹³C,d₃ in Animal Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Telmisartan-¹³C,d₃ as an internal standard in pharmacokinetic (PK) studies of telmisartan in animal models. The information is compiled to assist in the design and execution of robust preclinical evaluations.

Introduction

Telmisartan is a potent and selective angiotensin II receptor blocker (ARB) used in the treatment of hypertension. To accurately characterize its pharmacokinetic profile in animal models, a reliable analytical methodology is crucial. The use of a stable isotope-labeled internal standard, such as Telmisartan-¹³C,d₃, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach minimizes variability and matrix effects, ensuring high precision and accuracy in the quantification of telmisartan in biological matrices.

Signaling Pathway of Telmisartan

Telmisartan's primary mechanism of action is the selective blockade of the angiotensin II receptor type 1 (AT₁), preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. Additionally, telmisartan has been shown to act as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), which may contribute to its metabolic benefits.

Caption: Mechanism of action of Telmisartan.

Experimental Protocols

A generalized workflow for a pharmacokinetic study of telmisartan in an animal model using Telmisartan-¹³C,d₃ is presented below.

Caption: General workflow for a Telmisartan PK study.

Protocol 1: Pharmacokinetic Study in Rats

This protocol is adapted from studies investigating the pharmacokinetics of telmisartan in spontaneously hypertensive rats (SHR).[1][2][3]

1. Animal Model:

-

Species: Spontaneously Hypertensive Rats (SHR)

-

Sex: Male

-

Weight: 200-250 g

-

Acclimation: Acclimate animals for at least one week prior to the study with free access to standard chow and water.

2. Dosing:

-

Formulation: Prepare a suspension of telmisartan in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Dose: Administer a single oral dose of 2, 4, or 8 mg/kg via oral gavage.

-

Fasting: Fast animals overnight prior to dosing, with water ad libitum.

3. Blood Sampling:

-

Timepoints: Collect blood samples (approximately 0.3 mL) from the tail vein at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.

-

Anticoagulant: Use heparinized tubes for blood collection.

-

Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

-

Storage: Store plasma samples at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

-

To 100 µL of plasma, add 20 µL of Telmisartan-¹³C,d₃ internal standard working solution (concentration to be optimized based on the expected telmisartan concentrations).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

5. LC-MS/MS Conditions:

-

LC System: A suitable UPLC or HPLC system.

-

Column: A C18 column (e.g., Zorbax SB-C18).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.2-0.4 mL/min.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

Protocol 2: Pharmacokinetic Study in Dogs

This protocol is based on studies conducted in Beagle dogs.[4][6][7][8]

1. Animal Model:

-

Species: Beagle dogs

-

Sex: Male and/or female

-

Weight: 8-12 kg

-

Acclimation: Acclimate animals for at least one week prior to the study with free access to standard chow and water.

2. Dosing:

-

Formulation: Administer an oral solution or tablet of telmisartan.

-

Dose: A single oral dose of 1 mg/kg.[7]

-

Fasting: Fast animals overnight prior to dosing, with water ad libitum.

3. Blood Sampling:

-

Timepoints: Collect blood samples (approximately 2 mL) from the cephalic vein at 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Anticoagulant: Use heparinized tubes.

-

Plasma Preparation: Centrifuge blood samples at 3000 x g for 10 minutes.

-

Storage: Store plasma at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

-

To 100 µL of dog plasma, add 20 µL of Telmisartan-¹³C,d₃ internal standard working solution.

-

Add 300 µL of a methanol/acetonitrile mixture (e.g., 1:2 v/v) for protein precipitation.[4]

-

Vortex for 30 seconds.

-

Centrifuge at 16,000 x g for 5 minutes.[4]

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

5. LC-MS/MS Conditions:

-

LC System: A suitable HPLC or UPLC system.

-

Column: A C18 column (e.g., Zorbax SB-C18).[6]

-

Mobile Phase: Acetonitrile and water (e.g., 45:55, v/v).[6]

-

Flow Rate: 0.2 mL/min.[6]

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

Data Presentation

The following tables summarize representative pharmacokinetic parameters of telmisartan in rats and dogs from published literature.

Table 1: Pharmacokinetic Parameters of Telmisartan in Spontaneously Hypertensive Rats after a Single Oral Dose. [1][2][3]

| Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-t (ng·h/mL) | t₁/₂ (h) |

| 2 | 250.3 ± 83.4 | 1.5 ± 0.5 | 1145.7 ± 312.6 | ~16 |

| 4 | 512.8 ± 156.2 | 2.0 ± 0.8 | 2489.3 ± 645.1 | ~16 |

| 8 | 987.6 ± 298.5 | 2.5 ± 1.0 | 5123.9 ± 1324.7 | ~16 |

Table 2: Pharmacokinetic Parameters of Telmisartan Oral Solution (1 mg/kg) in Fasted and Fed Beagle Dogs. [7]

| State | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-t (ng·h/mL) | t₁/₂ (h) |

| Fasted | 134.3 ± 45.6 | 0.89 ± 0.43 | 1184 ± 245 | 6.32 ± 2.13 |

| Fed | 126.8 ± 62.3 | 1.14 ± 0.45 | 1078 ± 174 | 5.35 ± 1.12 |

Conclusion

The use of Telmisartan-¹³C,d₃ as an internal standard provides a robust and reliable method for the quantification of telmisartan in animal plasma samples. The detailed protocols and compiled pharmacokinetic data presented here serve as a valuable resource for researchers designing and conducting preclinical studies to evaluate the absorption, distribution, metabolism, and excretion of telmisartan. These studies are essential for understanding the drug's behavior in vivo and for the successful development of new therapeutic applications.

References

- 1. Pharmacokinetic-pharmacodynamic modeling of telmisartan using an indirect response model in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic-pharmacodynamic modeling of telmisartan using an indirect response model in spontaneously hypertensive rats - Hao - Acta Pharmacologica Sinica [chinaphar.com]

- 3. Pharmacokinetic-pharmacodynamic modeling of telmisartan using an indirect response model in spontaneously hypertensive rats - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Simultaneous determination of telmisartan and amlodipine in dog plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single‐dose pharmacokinetics of telmisartan oral solution and effect of feeding in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Simultaneous determination of telmisartan and amlodipine in dog plasma by LC-MS-MS. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Metabolic Profiling of Telmisartan using Telmisartan-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telmisartan is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension. Understanding its metabolic fate is crucial for comprehensive drug development and for assessing its efficacy and safety. The primary metabolic pathway of Telmisartan is glucuronidation, leading to the formation of Telmisartan acylglucuronide, which is pharmacologically inactive. Accurate and robust bioanalytical methods are essential for the quantitative analysis of Telmisartan and its metabolites in biological matrices. This document provides detailed application notes and protocols for the metabolic profiling of Telmisartan in plasma using a stable isotope-labeled internal standard, Telmisartan-13C,d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard that is heavier than the analyte, such as Telmisartan-13C,d3, is the gold standard for quantitative bioanalysis as it minimizes analytical variability and compensates for matrix effects.

Rationale for using Telmisartan-13C,d3

Stable isotope-labeled (SIL) internal standards are critical for minimizing variability in LC-MS/MS assays. While deuterated standards like Telmisartan-d3 are commonly used, they can sometimes exhibit different chromatographic behavior compared to the unlabeled analyte due to the deuterium isotope effect. This can lead to inaccuracies in quantification if the analyte and internal standard experience different matrix effects.

Telmisartan-13C,d3, which incorporates both carbon-13 and deuterium isotopes, offers a more robust internal standard. The carbon-13 label minimally affects the physicochemical properties of the molecule, ensuring it co-elutes perfectly with the unlabeled Telmisartan. This co-elution is vital for accurate compensation of matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte.

Experimental Workflow

The overall workflow for the metabolic profiling of Telmisartan involves sample preparation, LC-MS/MS analysis, and data processing.

Detailed Experimental Protocols

Materials and Reagents

-

Telmisartan (Reference Standard)

-

Telmisartan-13C,d3 (Internal Standard)

-

Telmisartan Acylglucuronide (Reference Standard, if available for absolute quantification)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Stock and Working Solutions Preparation

-

Telmisartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Telmisartan reference standard in methanol.

-

Telmisartan Acylglucuronide Stock Solution (1 mg/mL): If available, prepare in the same manner as the Telmisartan stock solution.

-

Telmisartan-13C,d3 Internal Standard Stock Solution (1 mg/mL): Prepare in methanol.

-

Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution should be prepared at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting Telmisartan from plasma samples.

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Telmisartan-13C,d3 internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex to dissolve.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start with 20% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate. |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 1: Suggested LC-MS/MS Parameters

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions can be used for the quantification of Telmisartan and its metabolite, and the internal standard. The precursor ion ([M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole (Q3).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Telmisartan | 515.2 | 276.2 | 35 |

| Telmisartan Acylglucuronide | 691.3 | 515.2 | 25 |

| Telmisartan-13C,d3 | 519.2 | 279.2 | 35 |

Table 2: MRM Transitions for Telmisartan and its Metabolite Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for Telmisartan, Telmisartan acylglucuronide, and Telmisartan-13C,d3 using the instrument's software.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

-

Quantification: Determine the concentrations of Telmisartan and its metabolite in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway of Telmisartan

Telmisartan primarily exerts its antihypertensive effect by blocking the Angiotensin II Type 1 (AT1) receptor. This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II. Additionally, Telmisartan is a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which is involved in the regulation of insulin and glucose metabolism.

Quantitative Data Summary

The following table summarizes typical pharmacokinetic parameters of Telmisartan in humans after oral administration. These values can vary depending on the individual and study conditions.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | |

| Bioavailability | 42% (40 mg dose) - 58% (160 mg dose) | |

| Terminal Elimination Half-life (t½) | Approximately 24 hours | |

| Protein Binding | >99.5% | |

| Metabolism | Primarily via glucuronidation | |

| Excretion | >97% in feces via biliary excretion |

Table 3: Pharmacokinetic Parameters of Telmisartan

Conclusion

The use of Telmisartan-13C,d3 as an internal standard provides a highly accurate and precise method for the metabolic profiling of Telmisartan in biological matrices. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this robust bioanalytical strategy. This approach will facilitate a deeper understanding of Telmisartan's pharmacokinetics and metabolism, ultimately contributing to its safe and effective therapeutic use.

Application Note: High-Resolution Mass Spectrometry for Telmisartan Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telmisartan is a potent, long-acting angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] Accurate and sensitive quantification of Telmisartan in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a powerful analytical platform for this purpose, providing excellent selectivity, sensitivity, and specificity. This application note details the methodologies for the quantification of Telmisartan in human plasma using LC-HRMS.

Signaling Pathway of Telmisartan

Telmisartan primarily exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS).[1][3] This blockade prevents angiotensin II-mediated vasoconstriction and aldosterone release, leading to a reduction in blood pressure.[1][3] Additionally, Telmisartan is a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which may contribute to its metabolic benefits.[1][4][5]

Caption: Mechanism of action of Telmisartan.

Experimental Protocols

This section provides detailed protocols for the quantification of Telmisartan in human plasma using LC-HRMS. Three common sample preparation techniques are described: protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

Protocol 1: Protein Precipitation

This is a simple and rapid method for sample cleanup.

Caption: Protein Precipitation Workflow for Telmisartan Analysis.

Methodology:

-

To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., Telmisartan-d3 at 300 pg/mL).

-

Add 600 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an appropriate volume (e.g., 5-20 µL) into the LC-HRMS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation.

Caption: Solid-Phase Extraction Workflow for Telmisartan Analysis.

Methodology:

-

To a 250 µL aliquot of human plasma, add 25 µL of the internal standard working solution (e.g., carbamazepine at 500 ng/mL).[6]

-

Add 250 µL of water and vortex for 10 seconds.[6]

-

Pre-condition an Oasis® HLB 1 cm³ (30 mg) extraction cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[6]

-

Load the sample mixture onto the SPE cartridge.

-

Wash the cartridge with 1.0 mL of water.[6]

-

Elute Telmisartan and the IS with 0.5 mL of the mobile phase.[6]

-

Inject a 20 µL aliquot of the eluate into the LC-HRMS system.[6]

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that can provide clean extracts.

Caption: Liquid-Liquid Extraction Workflow for Telmisartan Analysis.

Methodology:

-

To a plasma sample, add the internal standard (e.g., diphenhydramine).[7]

-

Add an extraction solvent such as diethyl ether-dichloromethane (60:40, v/v).[7][8]

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in the mobile phase.

-

Inject the sample into the LC-HRMS system.

Liquid Chromatography and Mass Spectrometry Parameters

The following tables summarize typical LC and MS conditions for Telmisartan quantification.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Zorbax Eclipse Plus C18 (3.0 mm ID, 100 mm L, 1.8 µm)[9] | Hypurity Advance C18 (50 mm x 4.6 mm, 5 µm) | Zorbax extend C18[7] |

| Mobile Phase | 40% Water - 60% Acetonitrile with 0.04% Formic Acid[9] | Acetonitrile–5 mM Ammonium Acetate Buffer (pH 4.0) (50:50, v/v)[6] | Methanol-10mM Ammonium Acetate (85:15, v/v), pH 4.5 with Formic Acid[7] |

| Flow Rate | 0.4 mL/min[9] | 0.8 mL/min[6] | Not Specified |

| Column Temp. | 50°C[9] | 30°C | Not Specified |

| Injection Vol. | 5 µL[9] | 20 µL[6] | Not Specified |

Table 2: High-Resolution Mass Spectrometry Parameters

| Parameter | Condition 1 | Condition 2 |

| Ionization Mode | ESI Positive[9] | ESI Negative[8][10] |

| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Telmisartan Transition | m/z 515.27 → 276.13[11] | m/z 513.0 → 469.4[8] |

| IS (Telmisartan-d3) Transition | Not Specified | Not Specified |

| IS (Carbamazepine) Transition | Not Specified | Not Specified |

| IS (Diphenhydramine) Transition | Not Specified | Not Specified |

| Interface Temperature | Heated ESI: Block Temp 400°C, DL Temp 200°C[9] | Turboionspray™: 500°C |

| Gas Settings | Nebulizing gas (N2): 2 L/min, Drying gas (N2): 6 L/min, Heating gas: 14 L/min[9] | Nebulizer gas: 45 psi, Curtain gas: 20 psi, Auxiliary gas: 45 psi, Collision gas: 10 psi |

Quantitative Data Summary

The following table summarizes the quantitative performance of various LC-MS/MS methods for Telmisartan.

Table 3: Quantitative Performance Data

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Linearity Range | 50 - 5000 pg/mL | 2.01–400.06 ng/mL[6] | 0.5-600.0 ng/mL[7] | 1 - 200 ng/mL[11] |

| LLOQ | 50 pg/mL | 2.01 ng/mL[6] | 0.5 ng/mL[7] | 1 ng/mL[11] |

| Correlation (r²) | ≥ 0.99 | ≥ 0.99[6] | > 0.996[12] | 0.995[11] |

| Intra-day Precision (%RSD) | Not Specified | Not Specified | < 6.7%[7] | 0.75-11.50%[11] |

| Inter-day Precision (%RSD) | Not Specified | Not Specified | < 8.1%[7] | Not Specified |

| Accuracy | Not Specified | 99.94% - 100.30%[6] | 88.9-111.0%[7] | Not Specified |

Conclusion

High-resolution mass spectrometry coupled with liquid chromatography is a robust and sensitive technique for the quantification of Telmisartan in biological matrices. The provided protocols and data demonstrate the versatility of this platform, allowing for the selection of an appropriate sample preparation and analytical method based on the specific requirements of the study, such as required sensitivity and laboratory throughput. The detailed methodologies and performance characteristics outlined in this application note serve as a valuable resource for researchers and scientists in the field of drug development and clinical analysis.

References

- 1. What is the mechanism of Telmisartan? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. Telmisartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Telmisartan Induced Inhibition of Vascular Cell Proliferation beyond Angiotensin Receptor Blockade and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid chromatographic-tandem mass spectrometric method for the simultaneous quantitation of telmisartan and hydrochlorothiazide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijprajournal.com [ijprajournal.com]

Troubleshooting & Optimization

Improving peak shape and resolution for Telmisartan and its internal standard

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution for Telmisartan and its internal standard in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the ideal chromatographic peak shape?

An ideal peak in HPLC should be symmetrical and Gaussian, resembling a perfect bell curve. Key indicators of a good peak shape are a tailing factor (or asymmetry factor) close to 1.0 and a high number of theoretical plates. Deviations such as peak tailing (asymmetry factor > 1.2) or peak fronting (asymmetry factor < 0.8) can compromise the accuracy and precision of quantification.[1]

Q2: Why is the mobile phase pH so critical for Telmisartan analysis?